1-benzyl-4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-BENZYL-4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure
Preparation Methods
The synthesis of 1-BENZYL-4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole and pyrrolidinone rings, followed by their coupling. Common synthetic routes include:
Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of Pyrrolidinone Ring: This involves the cyclization of γ-aminobutyric acid derivatives.
Coupling Reaction: The final step involves coupling the benzodiazole and pyrrolidinone rings using reagents such as bromobenzyl halides under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-BENZYL-4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl moiety, using nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
1-BENZYL-4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
1-(4-Bromophenyl)-1-ethanol: Known for its use as a synthetic intermediate in pharmaceuticals.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity and is used in medicinal chemistry.
The uniqueness of 1-BENZYL-4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H22BrN3O |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
1-benzyl-4-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H22BrN3O/c26-21-12-10-19(11-13-21)16-29-23-9-5-4-8-22(23)27-25(29)20-14-24(30)28(17-20)15-18-6-2-1-3-7-18/h1-13,20H,14-17H2 |
InChI Key |
COHYZSPEMHWDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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